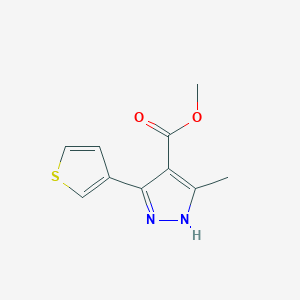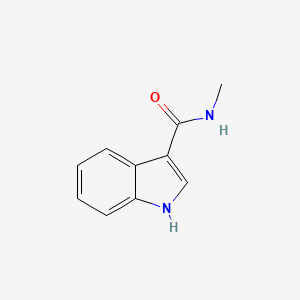
N-methyl-1H-indole-3-carboxamide
Übersicht
Beschreibung
N-methyl-1H-indole-3-carboxamide is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of indole carboxamides, including N-methyl-1H-indole-3-carboxamide, has been the focus of many researchers . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated, with the presence of the carboxamide moiety in indole derivatives causing hydrogen bonds with a variety of enzymes and proteins .Molecular Structure Analysis
The molecular structure of N-methyl-1H-indole-3-carboxamide consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The nitrogen lone electron pair participates in the aromatic ring .Physical And Chemical Properties Analysis
N-methyl-1H-indole-3-carboxamide is a solid at room temperature . It has a melting point of 199-200°C and a boiling point of 464.5±18.0°C . Its density is predicted to be 1.224±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
“N-methyl-1H-indole-3-carboxamide” derivatives have been studied for their antiviral properties. For instance, certain indole carboxamide derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . These findings suggest potential for these compounds in the development of new antiviral medications.
Anti-HIV Properties
Indole derivatives have also been evaluated for their efficacy against HIV-1. Specific “N-arylsulfonyl-3-acetylindole” derivatives have demonstrated significant anti-HIV-1 activity, indicating the promise of indole carboxamides in HIV-1 treatment strategies .
Anticancer Applications
The indole nucleus is present in many synthetic drug molecules, which have shown affinity for multiple receptors, aiding in the development of new cancer therapies. The diverse biological activities of indole derivatives, including anticancer effects, make them a valuable area of research for potential treatments .
Antioxidant Effects
Indole derivatives possess antioxidant properties, which are important in the prevention of oxidative stress-related diseases. This activity can be harnessed in the development of therapeutic agents aimed at protecting cells from oxidative damage .
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of indole derivatives make them interesting candidates for the development of new antibiotics. Their ability to inhibit the growth of various bacteria and Mycobacterium tuberculosis is particularly noteworthy .
Antidiabetic Potential
Research has indicated that indole derivatives can play a role in managing diabetes. Their potential antidiabetic effects could lead to the synthesis of new compounds for diabetes treatment .
Antimalarial Properties
Indole carboxamides have shown antimalarial activity, which is crucial in the fight against malaria. The development of new antimalarial drugs from these compounds could be beneficial in areas where malaria is endemic .
Enzyme Inhibition
Indole 2 and 3-carboxamides have been identified as strong enzyme inhibitors. Their interaction with enzymes and proteins through hydrogen bonds can inhibit activity, which is useful in the design of drugs targeting specific enzymes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXBERIDJONIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517248 | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1H-indole-3-carboxamide | |
CAS RN |
85729-23-3 | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85729-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



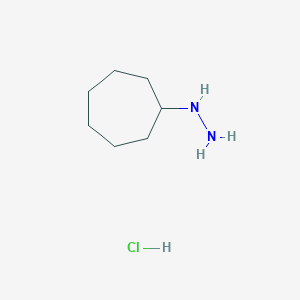
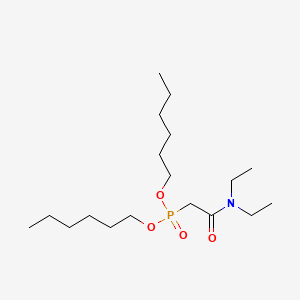
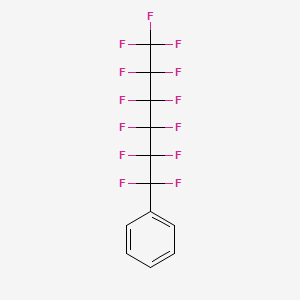
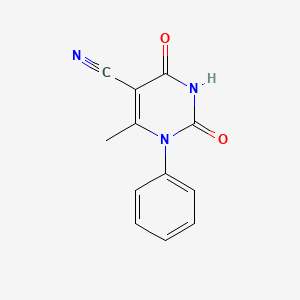
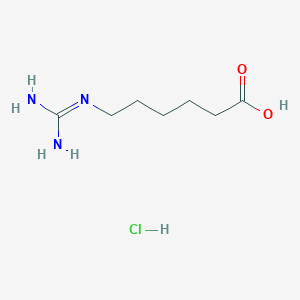
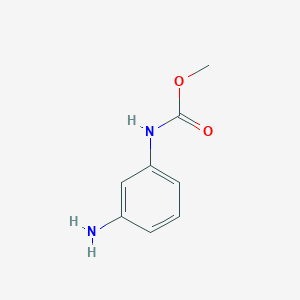
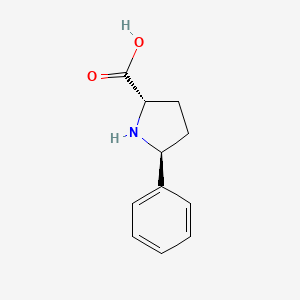
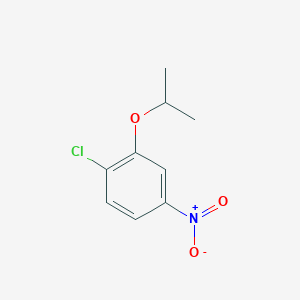
![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)
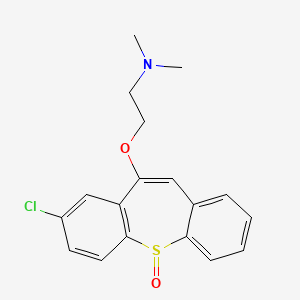
![N-[(4-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1367295.png)
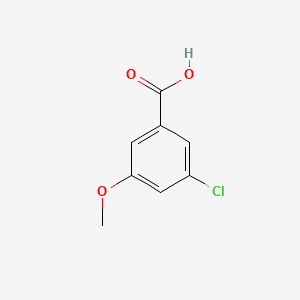
![1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1367300.png)
